8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Overview
Description
8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a fluorine atom and a boronic ester group attached to an isoquinoline ring
Preparation Methods
The synthesis of 8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoroisoquinoline and pinacol boronate.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the boronic ester group is introduced to the isoquinoline ring
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran). The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate or sodium hydroxide), and solvents (such as tetrahydrofuran or dimethylformamide). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of boronic acid derivatives with biological molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The fluorine atom can enhance the compound’s stability and binding affinity to its target molecules.
Comparison with Similar Compounds
8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can be compared with other similar compounds, such as:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but is attached to a pyridine ring instead of an isoquinoline ring.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another similar compound with the boronic ester group attached to a different position on the pyridine ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group instead of a fluorine atom and is used in different synthetic applications.
Properties
Molecular Formula |
C15H17BFNO2 |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17)11-9-18-8-7-10(11)12/h5-9H,1-4H3 |
InChI Key |
AOUKLQFSIYLHMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=CC3=C(C=C2)F |
Origin of Product |
United States |
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